molecular formula C11H21O4Si B14285081 3-Methacryloxypropyldiethoxysilane

3-Methacryloxypropyldiethoxysilane

Cat. No.: B14285081
M. Wt: 245.37 g/mol
InChI Key: XHSFCQLXIOUNIC-UHFFFAOYSA-N
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Description

3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE is an organosilicon compound that features both a silane and a methacrylate group. This dual functionality makes it a valuable compound in various fields, including materials science and polymer chemistry. The presence of the silane group allows for strong adhesion to inorganic substrates, while the methacrylate group enables polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE typically involves the reaction of 3-chloropropyltriethoxysilane with methacrylic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of 3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE undergoes various types of chemical reactions, including:

    Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.

    Hydrolysis and Condensation: The silane group can hydrolyze in the presence of water, followed by condensation to form siloxane bonds.

    Substitution Reactions: The ethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Hydrolysis and Condensation: Acidic or basic catalysts can be used to accelerate the hydrolysis and condensation reactions.

    Substitution Reactions: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products

    Polymers: Formed through the polymerization of the methacrylate group.

    Siloxanes: Formed through the hydrolysis and condensation of the silane group.

    Substituted Silanes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE has a wide range of applications in scientific research:

    Materials Science: Used as a coupling agent to improve the adhesion between inorganic fillers and organic polymers.

    Polymer Chemistry: Utilized in the synthesis of hybrid materials with enhanced mechanical properties.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.

    Industry: Employed in the production of adhesives, sealants, and coatings with improved durability and performance.

Mechanism of Action

The mechanism of action of 3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE involves the interaction of its functional groups with various substrates. The silane group can form strong covalent bonds with inorganic surfaces through hydrolysis and condensation reactions, while the methacrylate group can undergo polymerization to form cross-linked networks. These interactions enhance the mechanical properties and adhesion of the resulting materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethoxysilyl)propyl methacrylate
  • 3-(Methacryloyloxy)propyl trimethoxysilane
  • 3-(Methacryloyloxy)propyl triethoxysilane

Uniqueness

3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE is unique due to its combination of ethoxy groups and a methacrylate group. This combination provides a balance between hydrolytic stability and reactivity, making it suitable for a wide range of applications. The ethoxy groups offer better compatibility with organic solvents compared to methoxy groups, which can be advantageous in certain formulations.

Properties

Molecular Formula

C11H21O4Si

Molecular Weight

245.37 g/mol

InChI

InChI=1S/C11H21O4Si/c1-5-14-16(15-6-2)9-7-8-13-11(12)10(3)4/h3,5-9H2,1-2,4H3

InChI Key

XHSFCQLXIOUNIC-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOC(=O)C(=C)C)OCC

Origin of Product

United States

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